molecular formula C23H27BrN2O3 B2907377 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1104811-30-4

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Numéro de catalogue: B2907377
Numéro CAS: 1104811-30-4
Poids moléculaire: 459.384
Clé InChI: AQSSUHVGAGYHMT-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A p-tolyl (4-methylphenyl) substituent, which may enhance lipophilicity and membrane permeability.
  • A hydroxy group at position 3, offering hydrogen-bonding capabilities.
  • A bromide counterion, influencing solubility and ionic characteristics .

Commercial availability of Compound A is confirmed by multiple suppliers, including Nanjing FineTech Chemical Co., Ltd, indicating its relevance in research and industrial applications .

Propriétés

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N2O3.BrH/c1-17-6-9-19(10-7-17)24-16-23(26,25-12-4-2-3-5-22(24)25)18-8-11-20-21(15-18)28-14-13-27-20;/h6-11,15,26H,2-5,12-14,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSSUHVGAGYHMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Features

Key Observations :

  • Core Heterocycles : Compound A’s imidazo-azepinium core distinguishes it from smaller imidazo-pyridine (5-membered) or imidazo-thiazolium (6-membered) systems . Larger rings like diazepines (8-membered) in FR-III-40 may confer conformational flexibility .
  • Halogenated substituents (e.g., bromo in FR-III-40) are common in bioactive molecules due to their steric and electronic effects .

Bioactivity and Pharmacological Potential

  • Dihydrobenzo Dioxin Derivatives: The triazolone analog () and triazinone compound () suggest that this moiety may enhance binding to oxidoreductases or kinases, common in plant-derived bioactive molecules .
  • Clustering by Bioactivity : indicates that structurally similar compounds (e.g., shared imidazole cores) cluster in bioactivity profiles, implying Compound A may share modes of action with its analogs .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with optimal yield?

The synthesis involves multi-step organic reactions, starting with precursors that form the imidazo[1,2-a]azepinium core and the dihydrobenzo[b][1,4]dioxin moiety. Key steps include:

  • Cyclization reactions to form the fused heterocyclic system.
  • Quaternization to introduce the positively charged nitrogen atom.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction efficiency.
  • Catalysts : Acidic or basic catalysts may be employed depending on the reaction stage. Yield optimization requires precise temperature control (e.g., reflux conditions) and purification via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for structural confirmation?

A combination of techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6_6) to verify proton environments and carbon frameworks.
  • Mass spectrometry : HRMS (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of functional groups like hydroxyl (-OH) and aromatic C-H stretches.
  • Elemental analysis : To validate purity and stoichiometry .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Storage in amber vials under inert atmospheres (N2_2 or Ar).
  • Hygroscopicity : Monitoring via dynamic vapor sorption (DVS) to assess moisture uptake. Regular HPLC or TLC analysis is recommended to detect degradation products .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivative synthesis?

Quantum chemical calculations (e.g., DFT) can model reaction mechanisms, such as:

  • Transition state analysis for cyclization steps.
  • Solvent effects using continuum solvation models (e.g., COSMO-RS). Machine learning tools can prioritize reaction conditions (e.g., temperature, solvent) based on historical data, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological approaches include:

  • Dose-response validation : Repeating assays with standardized concentrations (e.g., IC50_{50} determination).
  • Off-target screening : Using proteomics or transcriptomics to identify unintended interactions.
  • Structural analogs : Synthesizing derivatives to isolate the pharmacophore responsible for activity .

Q. What reactor designs improve scalability for multi-step syntheses?

Advanced reactor setups for this compound may involve:

  • Flow chemistry systems : To enhance heat/mass transfer and reduce side reactions.
  • Membrane reactors : For in-situ separation of intermediates.
  • Microreactors : For precise control of exothermic steps. Computational fluid dynamics (CFD) simulations can optimize mixing and residence times .

Q. How can the imidazo[1,2-a]azepinium core be modified to enhance pharmacological properties?

Targeted modifications include:

  • Functional group substitution : Replacing the p-tolyl group with electron-withdrawing groups to modulate solubility.
  • Ring expansion : Synthesizing azepine analogs to alter binding kinetics.
  • Prodrug strategies : Introducing hydrolyzable groups (e.g., esters) for controlled release. Reaction progress should be monitored via LC-MS to track byproduct formation .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular weights be addressed?

  • Instrument calibration : Validate HRMS accuracy using certified reference standards.
  • Isotopic pattern analysis : Confirm the presence of bromine (isotopic signature 79^{79}Br/81^{81}Br).
  • Sample purity : Re-purify the compound via recrystallization or preparative HPLC .

Q. What experimental controls are critical when evaluating the compound’s reactivity?

  • Blank reactions : To rule out solvent or catalyst interference.
  • Kinetic profiling : Time-resolved NMR or UV-Vis spectroscopy to track intermediate formation.
  • Competitive experiments : Compare reactivity with structurally similar compounds to identify regioselectivity .

Methodological Recommendations

Q. Which in silico tools are suitable for predicting biological target interactions?

  • Molecular docking : Software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).
  • Pharmacophore modeling : To align structural features with known active compounds.
  • ADMET prediction : Tools like SwissADME to estimate bioavailability and toxicity .

Q. How can researchers mitigate challenges in scaling up the synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline NMR.
  • Design of experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry).
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) .

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